molecular formula C6H13NO B3151756 (1S,3S)-3-Aminocyclohexanol CAS No. 721884-81-7

(1S,3S)-3-Aminocyclohexanol

Cat. No. B3151756
CAS RN: 721884-81-7
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-WDSKDSINSA-N
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Description

“(1S,3S)-3-Aminocyclohexanol” is a chemical compound with the molecular formula C6H13NO . It has two defined stereocentres .


Molecular Structure Analysis

The molecular structure of “(1S,3S)-3-Aminocyclohexanol” includes a six-membered cyclohexane ring with an amino group (NH2) and a hydroxyl group (OH) attached .


Physical And Chemical Properties Analysis

“(1S,3S)-3-Aminocyclohexanol” has a molecular weight of 115.17 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 201.1±33.0 °C at 760 mmHg, and a flash point of 75.4±25.4 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

Synthesis and Enantiomer Separation

  • (1S,3S)-3-Aminocyclohexanol can be synthesized through either enzymatic kinetic resolution of Cbz-protected 3-aminocyclohexanols or direct diastereoisomeric salt formation with (R)-mandelic acid. This process effectively isolates a single enantiomer from the cis/trans racemic mixture and converts it to the free amine (Brocklehurst et al., 2011).

Asymmetric Catalysis and Ligand Synthesis

  • Enantiomers of 2-aminocyclohexanol derivatives, including (1S,3S)-3-Aminocyclohexanol, can be efficiently separated and used as ligands in asymmetric catalysis. This application is crucial in producing products with high enantiomeric excess, which is important in the synthesis of pharmaceuticals and fine chemicals (Schiffers et al., 2006).

Peptide and Protein Research

  • The compound is useful in peptide and protein research, particularly in studying the conformations of amino acids and peptides. For instance, research on diastereomeric six-membered ring α,α-disubstituted α-amino acids derived from 3-aminocyclohexanols provides insights into peptide backbone structures and helical formations (Hirata et al., 2015).

Organic Synthesis and Pharmaceutical Intermediates

  • (1S,3S)-3-Aminocyclohexanol serves as a versatile intermediate in organic synthesis. For example, it can be used to prepare N-substituted aminocyclohexanols, which have shown promising applications as antimicrobial additives in various industrial products (Sadygov et al., 2018).

Enantioselective Acylation and Chiral Separation

  • The compound is also significant in enantioselective acylation processes. Lipase-catalyzed enantioselective acylation in organic media can be used for the chiral separation of N-protected cis- and trans-3-aminocyclohexanols, providing insights into the influence of protecting groups and substrate conformation on reaction rates (Levy et al., 2004).

Mechanism of Action

Target of Action

The primary target of (1S,3S)-3-Aminocyclohexanol is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for managing type 2 diabetes mellitus .

Mode of Action

(1S,3S)-3-Aminocyclohexanol interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, leading to an increase in the levels of incretins . Incretins are hormones that reduce blood sugar by increasing insulin production in the pancreas and reducing sugar production in the liver .

Biochemical Pathways

The inhibition of DPP-4 by (1S,3S)-3-Aminocyclohexanol affects the incretin pathway. The increased levels of incretins enhance insulin secretion and inhibit glucagon release, which in turn decreases hepatic glucose production and improves glycemic control .

Pharmacokinetics

Similar compounds like saxagliptin, another dpp-4 inhibitor, are known to be rapidly distributed to tissues after absorption, with the liver, kidneys, and lungs showing higher concentrations of the drug

Result of Action

The molecular effect of (1S,3S)-3-Aminocyclohexanol’s action is the inhibition of DPP-4, leading to increased levels of incretins . At the cellular level, this results in enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, contributing to improved glycemic control .

properties

IUPAC Name

(1S,3S)-3-aminocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-3-Aminocyclohexanol

CAS RN

721884-81-7
Record name 3-Aminocyclohexanol, (1S,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINOCYCLOHEXANOL, (1S,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCL8U9LAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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